Ethyl 1-{[5-(1,2-oxazol-5-yl)thiophen-2-yl]sulfonyl}piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-{[5-(1,2-oxazol-5-yl)thiophen-2-yl]sulfonyl}piperidine-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiophene ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{[5-(1,2-oxazol-5-yl)thiophen-2-yl]sulfonyl}piperidine-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the oxazole and thiophene intermediates, followed by their coupling with the piperidine ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[5-(1,2-oxazol-5-yl)thiophen-2-yl]sulfonyl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Ethyl 1-{[5-(1,2-oxazol-5-yl)thiophen-2-yl]sulfonyl}piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 1-{[5-(1,2-oxazol-5-yl)thiophen-2-yl]sulfonyl}piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: A benzoxazole derivative with excellent UV-Visible absorption properties.
2-(3-ethyl-1,2-oxazol-5-yl)acetic acid: Another oxazole derivative with different functional groups.
Uniqueness
Ethyl 1-{[5-(1,2-oxazol-5-yl)thiophen-2-yl]sulfonyl}piperidine-4-carboxylate is unique due to its combination of oxazole, thiophene, and piperidine rings, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H18N2O5S2 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
ethyl 1-[5-(1,2-oxazol-5-yl)thiophen-2-yl]sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C15H18N2O5S2/c1-2-21-15(18)11-6-9-17(10-7-11)24(19,20)14-4-3-13(23-14)12-5-8-16-22-12/h3-5,8,11H,2,6-7,9-10H2,1H3 |
InChI Key |
PHJXQOPJNXJNMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)C3=CC=NO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.